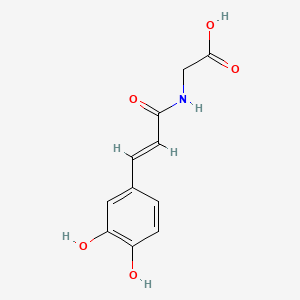
N-(E)-Caffeoyl-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(E)-Caffeoyl-glycine is a naturally occurring compound found in various plants. It is a derivative of caffeic acid and glycine, and it belongs to the class of hydroxycinnamic acid derivatives. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(E)-Caffeoyl-glycine typically involves the esterification of caffeic acid with glycine. This can be achieved through various methods, including:
Direct Esterification: This method involves the reaction of caffeic acid with glycine in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester bond.
Enzymatic Esterification: Enzymes such as lipases can be used to catalyze the esterification of caffeic acid and glycine under mild conditions. This method is advantageous due to its specificity and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using chemical or enzymatic methods. The choice of method depends on factors such as cost, efficiency, and environmental impact.
化学反应分析
Types of Reactions
N-(E)-Caffeoyl-glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: Substitution reactions can occur at the hydroxyl groups of the caffeic acid moiety. Reagents such as alkyl halides can be used to introduce alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or aqueous solutions.
Substitution: Alkyl halides; reactions are conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Dihydro derivatives.
Substitution: Alkylated derivatives of this compound.
科学研究应用
N-(E)-Caffeoyl-glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.
Biology: Investigated for its role in plant defense mechanisms and its potential health benefits in humans.
Medicine: Explored for its antioxidant and anti-inflammatory properties, which may have therapeutic applications in diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
作用机制
The mechanism of action of N-(E)-Caffeoyl-glycine involves its ability to scavenge free radicals and inhibit oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells from oxidative damage. Molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.
相似化合物的比较
Similar Compounds
Caffeic Acid: A precursor to N-(E)-Caffeoyl-glycine, known for its antioxidant properties.
Chlorogenic Acid: Another hydroxycinnamic acid derivative with similar antioxidant effects.
Ferulic Acid: A compound with comparable antioxidant and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific combination of caffeic acid and glycine, which may confer distinct biological activities and stability compared to other similar compounds. Its glycine moiety may enhance its solubility and bioavailability, making it a valuable compound for various applications.
属性
CAS 编号 |
62430-42-6 |
|---|---|
分子式 |
C11H11NO5 |
分子量 |
237.21 g/mol |
IUPAC 名称 |
2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H11NO5/c13-8-3-1-7(5-9(8)14)2-4-10(15)12-6-11(16)17/h1-5,13-14H,6H2,(H,12,15)(H,16,17)/b4-2+ |
InChI 键 |
ADSZIGUFCCRNIO-DUXPYHPUSA-N |
手性 SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCC(=O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C=CC(=O)NCC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















